molecular formula C21H23NO5S2 B2733147 N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-2,5-dimethylbenzene-1-sulfonamide CAS No. 877816-72-3

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-2,5-dimethylbenzene-1-sulfonamide

Cat. No.: B2733147
CAS No.: 877816-72-3
M. Wt: 433.54
InChI Key: PMOIFVWRFQEZHE-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-2,5-dimethylbenzene-1-sulfonamide is a complex organic compound that features a furan ring, a sulfonamide group, and a dimethylbenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-2,5-dimethylbenzene-1-sulfonamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

    Alkylation: The furan-sulfonyl compound is then alkylated using an appropriate alkyl halide under basic conditions to introduce the 4-methylbenzenesulfonyl group.

    Coupling with Dimethylbenzene: The final step involves coupling the intermediate with 2,5-dimethylbenzene-1-sulfonamide using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The sulfonyl groups can be reduced to sulfides under strong reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Furanones or carboxylic acids.

    Reduction: Sulfides or amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-2,5-dimethylbenzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammation or cancer.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers or materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules like proteins or DNA.

Mechanism of Action

The mechanism by which N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-2,5-dimethylbenzene-1-sulfonamide exerts its effects depends on its specific application:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity.

    Receptor Modulation: It may interact with cell surface receptors, altering signal transduction pathways.

    Material Properties: In materials science, its electronic structure can influence the conductivity or photoluminescence of the resulting material.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-benzene-1-sulfonamide: Lacks the dimethyl groups on the benzene ring.

    N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-2,5-dimethylbenzene-1-carboxamide: Contains a carboxamide group instead of a sulfonamide group.

Uniqueness

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-2,5-dimethylbenzene-1-sulfonamide is unique due to the presence of both sulfonamide and furan functionalities, which can confer distinct chemical reactivity and biological activity. The dimethyl groups on the benzene ring can also influence its steric and electronic properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5S2/c1-15-7-10-18(11-8-15)28(23,24)21(19-5-4-12-27-19)14-22-29(25,26)20-13-16(2)6-9-17(20)3/h4-13,21-22H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOIFVWRFQEZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=C(C=CC(=C2)C)C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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